molecular formula C7H5FN2 B1588723 3-fluoro-1H-indazole CAS No. 66607-26-9

3-fluoro-1H-indazole

Cat. No.: B1588723
CAS No.: 66607-26-9
M. Wt: 136.13 g/mol
InChI Key: PYWAWXBVLNWBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various medicinal compounds

Mechanism of Action

Target of Action

3-Fluoro-1H-indazole, like other indazole derivatives, is known to interact with various biological targets. One of the primary targets of this compound is the phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in cellular functions such as cell growth and survival .

Mode of Action

The interaction of this compound with its targets involves the formation of bonds with the active sites of these targets. For instance, in the case of PI3Kδ, this compound acts as a selective inhibitor, preventing the kinase from performing its function, thereby influencing cellular processes .

Biochemical Pathways

The action of this compound on PI3Kδ affects various biochemical pathways. By inhibiting PI3Kδ, this compound can disrupt the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, growth, and survival. This disruption can lead to the inhibition of cell growth and induction of apoptosis, particularly in cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and induction of apoptosis. By inhibiting PI3Kδ and disrupting the associated biochemical pathways, this compound can effectively suppress the proliferation of cells, particularly cancer cells .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-fluoro-1H-indazole are largely influenced by its interactions with various biomolecules. For instance, indazole derivatives have been found to inhibit β3-adrenergic receptors

Cellular Effects

This compound may have significant effects on various types of cells and cellular processes. For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 µM

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, a hydrogen bond propelled mechanism has been proposed for the synthesis of 1H-indazole

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-1H-indazole is unique due to the presence of the fluorine atom at the third position, which enhances its stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-fluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWAWXBVLNWBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415983
Record name 3-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66607-26-9
Record name 3-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-fluoro-1H-indazole
Reactant of Route 2
3-fluoro-1H-indazole
Reactant of Route 3
3-fluoro-1H-indazole
Reactant of Route 4
3-fluoro-1H-indazole
Reactant of Route 5
3-fluoro-1H-indazole
Reactant of Route 6
3-fluoro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.